molecular formula C8H4ClIN2O B8624519 6-chloro-8-iodo-4(3H)-Quinazolinone CAS No. 101581-08-2

6-chloro-8-iodo-4(3H)-Quinazolinone

Cat. No. B8624519
M. Wt: 306.49 g/mol
InChI Key: LVLQEQAIIKLAFB-UHFFFAOYSA-N
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Patent
US09382241B2

Procedure details

To a round bottom flask was added formamide (4 equiv., 13.5 mmol, 605 mg) and 2-amino-5-chloro-3-iodo-benzoic acid (1000 mg, 3.4 mmol). The reaction was capped and shaken at 130° C. for 72 h. The reaction was cooled to room temperature, then the precipitate was collected by filtration and washed 3× with water. The precipitate was dried under vacuum, yielding 881 mg of 6-chloro-8-iodo-3H-quinazolin-4-one as a purple solid. 1H NMR (400 MHz, DMSO) δ 12.66-12.49 (s, 1H), 8.40-8.37 (d, J=2.4 Hz, 1H), 8.24-8.21 (s, 1H), 8.09-8.05 (d, J=2.4 Hz, 1H). LCMS M/Z (M+H)=307.
Quantity
605 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=O.[NH2:4][C:5]1[C:13]([I:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:6]=1[C:7](O)=[O:8]>>[Cl:15][C:11]1[CH:10]=[C:6]2[C:5](=[C:13]([I:14])[CH:12]=1)[N:4]=[CH:1][NH:3][C:7]2=[O:8]

Inputs

Step One
Name
Quantity
605 mg
Type
reactant
Smiles
C(=O)N
Name
Quantity
1000 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1I)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
shaken at 130° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was capped
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed 3× with water
CUSTOM
Type
CUSTOM
Details
The precipitate was dried under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C2C(NC=NC2=C(C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 881 mg
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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